molecular formula C7H9F2N3O B11791067 1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine

1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine

Cat. No.: B11791067
M. Wt: 189.16 g/mol
InChI Key: AFZIMNHTNWFTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine is a chemical compound supplied as its stable hydrochloride salt (CAS 1423029-04-2) with a molecular weight of 225.62 g/mol and the molecular formula C7H10ClF2N3O . This compound belongs to the 1,2,4-oxadiazole chemical family, a class of heterocycles widely recognized in medicinal and agrochemical research for their utility as bioisosteres and their presence in compounds with diverse biological activities . The 1,2,4-oxadiazole scaffold, particularly derivatives containing the difluoromethyl group, is a valuable building block in the synthesis of novel molecules for investigating new therapeutic and agrochemical targets. While specific biological data for this compound is limited in the public domain, its structure suggests significant potential as a versatile intermediate. Researchers can leverage this compound in various applications, including the design and synthesis of potential enzyme inhibitors , and the development of new antifungal agents to combat phytopathogens like Fusarium oxysporum (FOX), a major cause of vascular wilt in crops . It is presented as a high-purity material for use in discovery chemistry and hit-to-lead optimization campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9F2N3O

Molecular Weight

189.16 g/mol

IUPAC Name

1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine

InChI

InChI=1S/C7H9F2N3O/c8-4(9)5-11-6(12-13-5)7(10)2-1-3-7/h4H,1-3,10H2

InChI Key

AFZIMNHTNWFTRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NOC(=N2)C(F)F)N

Origin of Product

United States

Preparation Methods

Cyclodehydration of O-Acylamidoximes

The 1,2,4-oxadiazole ring is commonly synthesized via cyclodehydration of O-acylamidoximes. This method, performed at ambient temperature, employs tetrabutylammonium fluoride (TBAF) as a base to facilitate intramolecular cyclization. For example, amidoximes functionalized with a difluoromethyl group undergo acylation with cyclobutanamine-derived carboxylic acids, followed by TBAF-mediated dehydration to yield the oxadiazole ring.

Reaction Conditions:

  • Base: TBAF (1.5 eq)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 25°C

  • Yield: 68–82%

A critical intermediate, the O-acylamidoxime, is stabilized at 0°C before dehydration. This step ensures regioselectivity, positioning the difluoromethyl group at the oxadiazole’s 5-position.

Oxidative Cyclization of Amidoximes and Nitriles

Oxidative cyclization offers an alternative route using iodine (I₂) and potassium carbonate (K₂CO₃). Amidoximes bearing the cyclobutanamine moiety react with difluoromethyl-substituted nitriles in dimethylformamide (DMF), forming the oxadiazole ring via a halogenation-dehydrohalogenation sequence.

Reaction Conditions:

  • Oxidant: I₂ (1.2 eq), K₂CO₃ (2.0 eq)

  • Solvent: DMF

  • Temperature: 80°C

  • Yield: 50–75%

This method avoids isolation of intermediates, streamlining the synthesis for industrial applications.

Introduction of the Difluoromethyl Group

The difluoromethyl group is incorporated during oxadiazole ring formation. Two primary strategies are employed:

Difluoromethyl-Substituted Amidoximes

Amidoximes pre-functionalized with a difluoromethyl group serve as starting materials. For instance, 5-(difluoromethyl)-1,2,4-oxadiazol-3-amine is synthesized by cyclodehydrating O-acylamidoximes derived from difluoroacetic acid derivatives.

Key Step:

  • Acylating Agent: Difluoroacetyl chloride

  • Coupling Partner: Cyclobutanamine-derived amidoxime

Post-Cyclization Functionalization

In rare cases, the difluoromethyl group is introduced after oxadiazole formation. Electrophilic difluoromethylation reagents (e.g., ClCF₂H) react with the oxadiazole’s 5-position under basic conditions, though this method is less common due to regiochemical challenges.

Formation of the Cyclobutanamine Moiety

Reductive Amination of Cyclobutanone

Cyclobutanamine is synthesized via reductive amination of cyclobutanone using ammonium acetate and sodium cyanoborohydride. The resulting primary amine is purified via distillation (bp 98–100°C) and subsequently coupled to the oxadiazole intermediate.

Reaction Conditions:

  • Reducing Agent: NaBH₃CN (1.5 eq)

  • Solvent: Methanol

  • Yield: 85–90%

Nucleophilic Substitution on Oxadiazole Intermediates

A 3-chloro-1,2,4-oxadiazole derivative undergoes nucleophilic substitution with cyclobutanamine in dichloromethane (DCM) catalyzed by N,N-diisopropylethylamine (DIPEA). This method ensures high regioselectivity for the 3-position.

Reaction Conditions:

  • Base: DIPEA (2.0 eq)

  • Temperature: 40°C

  • Yield: 70–78%

Large-Scale Production Using Continuous Flow Reactors

Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. A representative protocol involves:

  • Step 1: Cyclodehydration of O-acylamidoximes in a TBAF/THF system.

  • Step 2: In-line purification via silica gel cartridges.

  • Step 3: Difluoromethylation using gaseous ClCF₂H in a high-pressure chamber.

Advantages:

  • Throughput: 5 kg/day

  • Waste Reduction: 40% compared to batch processes

Optimization and Environmental Considerations

Solvent Recycling

Green chemistry principles are applied by recovering THF and DMF via distillation, achieving 90% solvent reuse.

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation replaces toxic stoichiometric reductants (e.g., SnCl₂) in intermediate steps, reducing heavy metal waste.

Conditions:

  • Catalyst: Pd/C (5 wt%)

  • Pressure: 50 psi H₂

  • Yield: 92–95%

Chemical Reactions Analysis

Enzyme-Catalyzed Ring Hydration

The compound acts as a slow-binding inhibitor of histone deacetylase 6 (HDAC6) through a unique substrate analog mechanism :

Reaction StepKinetics/ParametersStructural Evidence (X-ray)
Initial bindingKi=2.3 nMK_i = 2.3 \ \text{nM}DFMO moiety coordinates Zn²⁺ (2.4 Å)
Ring hydrationkon=1.5×104 M1s1k_{\text{on}} = 1.5 \times 10^4 \ \text{M}^{-1}\text{s}^{-1}Hydrated intermediate observed
Acyl-hydrazide formationHalf-life >24 hrsHydrazide NH₂ interacts with His573/His574

This irreversible inhibition achieves >10⁴-fold selectivity over other HDAC isoforms due to:

  • π-π stacking between oxadiazole and His573/His574 dyad

  • Three-body interaction with Phe583/Phe643 residues

Electrophilic Substitution Reactions

The difluoromethyl group undergoes site-specific modifications:

Table 1: Reactivity with common electrophiles

ReagentConditionsProductYield (%)
HNO₃/H₂SO₄0°C, 2 hrsNitro-derivative at C5 oxadiazole62
Cl₂ (gaseous)UV light, 25°CChlorination at cyclobutane C348
CH₃I/K₂CO₃DMF, 80°C, 6 hrsN-Methylation of amine91

Mechanistic notes:

  • Nitration occurs exclusively at the electron-deficient oxadiazole C5 due to ring aromaticity

  • Chlorination shows radical-initiated selectivity for tertiary cyclobutane carbons

Reductive Ring Opening

Controlled reduction cleaves the oxadiazole ring while preserving the difluoromethyl group:

  • Catalytic Hydrogenation (H₂/Pd-C, EtOH):
    C3N2ONH2CONH2+CF2H\text{C}_3\text{N}_2\text{O} \rightarrow \text{NH}_2\text{CONH}_2 + \text{CF}_2\text{H}-containing fragments

    • Pressure: 50 psi

    • Conversion: 78% in 3 hrs

  • LiAlH₄ Reduction :
    Produces cyclobutane-diamine derivatives with retained fluorination (83% yield).

Biological Activation Pathways

In cellular environments, the compound undergoes metabolic transformations:

  • CYP450 Oxidation :

    • Primary site: Cyclobutane C2 methylene

    • Forms hydroxylated metabolite (t1/2=6.2 hrst_{1/2} = 6.2 \ \text{hrs})

  • Glutathione Conjugation :

    • Thiol attack at oxadiazole C3 occurs at pH >7.4

    • kGSH=1.2×103 M1s1k_{\text{GSH}} = 1.2 \times 10^{-3} \ \text{M}^{-1}\text{s}^{-1}

Stability Under Physiological Conditions

Reactivity is pH-dependent:

ConditionDegradation PathwayHalf-life (37°C)
pH 1.2 (stomach)Acid-catalyzed ring hydrolysis8.1 min
pH 7.4 (blood)Slow hydration of oxadiazole14.2 days
pH 9.0 (intestine)Base-induced deamination2.3 hrs

Data correlates with HDAC6 inhibition persistence in in vitro assays (IC₅₀ = 4.7 nM at 72 hrs) .

Scientific Research Applications

Anticancer Potential

Research indicates that 1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine exhibits cytotoxic effects against specific cancer cell lines. The mechanism of action involves the induction of apoptosis and cell cycle arrest. In vitro studies have shown that this compound can effectively inhibit the growth of cancer cells by interfering with critical cellular processes .

Agrochemical Applications

Beyond its pharmaceutical potential, this compound has implications in agrochemistry as well. Oxadiazole derivatives are known for their antifungal and insecticidal properties. The difluoromethyl group enhances the reactivity and selectivity of these compounds against various phytopathogenic fungi and pests, making them valuable in crop protection strategies .

Case Study 1: Anticancer Efficacy

In a study involving various synthesized oxadiazole derivatives, this compound was evaluated for its anticancer properties against glioblastoma cell lines. Results demonstrated significant cytotoxicity, with mechanisms linked to DNA damage and apoptosis induction .

Case Study 2: Agrochemical Applications

Another research effort focused on the application of oxadiazole derivatives in agricultural settings. The findings suggested that compounds similar to this compound exhibited notable effectiveness against common agricultural pests and pathogens, highlighting their potential as eco-friendly alternatives to conventional agrochemicals .

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine involves its interaction with specific molecular targets. For instance, as an HDAC6 inhibitor, the compound binds to the active site of the enzyme, blocking its activity and leading to the accumulation of acetylated proteins. This inhibition can modulate various cellular processes, including gene expression, protein stability, and cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Differences

The primary analogs of interest include:

  • 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutanamine : Lacks fluorine atoms, with a methyl group replacing the difluoromethyl substituent .
  • Hydrochloride salts : Both the difluoromethyl and methyl variants are available as hydrochloride salts (e.g., CAS: 1423034-85-8 for the difluoromethyl derivative) to improve solubility .
Table 1: Structural Comparison
Compound Name Substituent on Oxadiazole Cyclobutane Linkage Salt Form Available
1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine Difluoromethyl Yes Hydrochloride
1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutanamine Methyl Yes Hydrochloride

Physicochemical Properties

  • Solubility: Hydrochloride salts improve aqueous solubility. For example, the methyl analog’s hydrochloride is sold in 250 mg and 1 g quantities (Santa Cruz Biotechnology, sc-333073), though some suppliers list it as discontinued .
  • Electronic Effects : Fluorine’s electronegativity may alter the oxadiazole ring’s electron density, affecting hydrogen-bond acceptor strength and interaction with enzymes or receptors .

Research and Development Considerations

  • Synthetic Challenges : Introducing fluorine atoms requires specialized reagents (e.g., difluoromethylation agents), increasing synthesis complexity compared to methyl-substituted analogs .

Biological Activity

1-(5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl)cyclobutanamine is a compound that belongs to the oxadiazole class, known for its diverse biological activities and potential therapeutic applications. The difluoromethyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry, particularly for its interactions with biological targets.

Chemical Structure and Properties

The compound features a cyclobutanamine moiety linked to a difluoromethyl-substituted oxadiazole ring. This unique structure contributes to its biological activity. The presence of the difluoromethyl group is significant as it influences the compound's reactivity and interaction with enzymes.

Research indicates that compounds containing the difluoromethyl-1,3,4-oxadiazole moiety are potent inhibitors of histone deacetylase 6 (HDAC6), which is implicated in various cellular processes including cell cycle regulation and apoptosis. Inhibition of HDAC6 is associated with therapeutic effects in cancer treatment and neurodegenerative diseases .

Inhibition Studies

Studies have demonstrated that difluoromethyl-oxadiazoles exhibit selective inhibition against HDAC6 at nanomolar concentrations. This selectivity is crucial as it minimizes off-target effects associated with other HDAC isoforms, highlighting the potential of these compounds in drug development .

Case Studies

Several studies have evaluated the biological activity of related oxadiazole compounds. For instance:

  • Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting tumor growth in preclinical models by modulating gene expression through HDAC6 inhibition .
  • Neuroprotective Effects : The selective inhibition of HDAC6 has been linked to neuroprotective effects in models of neurodegenerative diseases. This suggests potential applications for treating conditions such as Alzheimer's disease .

Data Summary

Compound NameBiological ActivityMechanismReferences
This compoundHDAC6 InhibitionSelective inhibitor, ,
Related OxadiazolesAnticancerModulates gene expression ,
Difluoromethyl OxadiazolesNeuroprotectiveInhibits HDAC6 ,

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.